molecular formula C30H46O4 B12405399 18|A-Glycyrrhetinic acid-d3

18|A-Glycyrrhetinic acid-d3

Cat. No.: B12405399
M. Wt: 473.7 g/mol
InChI Key: MPDGHEJMBKOTSU-CUTXPBTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18|A-Glycyrrhetinic acid-d3 is a deuterated form of glycyrrhetinic acid, a pentacyclic triterpenoid compound derived from the hydrolysis of glycyrrhizic acid, which is found in the roots of the licorice plant (Glycyrrhiza glabra). This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-tumor, antibacterial, antiviral, and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 18|A-Glycyrrhetinic acid-d3 involves the deuteration of glycyrrhetinic acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of glycyrrhetinic acid typically involves the extraction of glycyrrhizic acid from licorice roots, followed by acid hydrolysis to obtain glycyrrhetinic acid. The deuteration process is then applied to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 18|A-Glycyrrhetinic acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C30H46O4

Molecular Weight

473.7 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10,11,11-trideuterio-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22?,23+,26+,27-,28-,29+,30+/m0/s1/i9D2,22D

InChI Key

MPDGHEJMBKOTSU-CUTXPBTHSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@@H](CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C(C1([2H])O)(C)C)C)[2H]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.